molecular formula C18H17N3O2S B2477103 N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 338986-99-5

N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B2477103
CAS No.: 338986-99-5
M. Wt: 339.41
InChI Key: YJSYKAYVGIFPQQ-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Selective Human Adenosine A3 Receptor Antagonists

  • Research Context: Some derivatives, such as 4-(4-Methoxyphenyl)-2-aminothiazole, have been found effective as selective antagonists for human adenosine A3 receptors. These compounds demonstrate potential in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

β3-Adrenergic Receptor Agonists

  • Application in Metabolic Disorders: N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety show promise as β3-adrenergic receptor agonists. This has implications for treating obesity and type 2 diabetes, with some compounds exhibiting significant hypoglycemic activity in diabetes models (Maruyama et al., 2012).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties: Novel thiazole derivatives have shown significant antibacterial and antifungal activities. Compounds with specific substitutions demonstrated high efficacy against various bacterial and fungal strains (Saravanan et al., 2010).

Anticancer and Antiviral Activities

  • Cancer and Virus Inhibition: Thiazole derivatives have been synthesized for anticancer and antiviral activities. Some compounds, such as N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide, exhibited significant activity against specific cancer cell lines and virus strains (Havrylyuk et al., 2013).

Synthesis for Green Chemistry

  • Green Chemistry Applications: N-(3-Amino-4-methoxyphenyl)acetamide is a key intermediate in producing azo disperse dyes, and its green synthesis through catalytic hydrogenation is a significant advancement (Zhang Qun-feng, 2008).

Antioxidant and Anti-inflammatory Properties

  • Healthcare Implications: Some N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides display notable antioxidant and anti-inflammatory activities. This finding is crucial for developing new therapeutic agents (Koppireddi et al., 2013).

Mechanism of Action

Target of Action

The compound N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Biochemical Pathways

The compound’s action affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to changes in signal transmission .

Result of Action

The inhibition of AChE by the compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic transmission, which can have various effects depending on the specific neurons involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s absorption and distribution. Additionally, factors such as temperature and pH can impact the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit mucoprotective effects in methotrexate-induced intestinal mucositis (IM) in mice . This suggests that the compound may interact with enzymes and proteins involved in oxidative stress and inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner . These effects suggest that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . This suggests that the compound exerts its effects at the molecular level through binding interactions with these biomolecules and potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to exhibit a mucoprotective effect, mitigating villus atrophy, crypt hypoplasia, and oxidative stress markers . This suggests that the compound has a degree of stability and does not degrade rapidly, allowing for long-term effects on cellular function to be observed .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At certain dosages, the compound has been found to significantly reduce diarrhea score and mitigate weight loss

Properties

IUPAC Name

N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-13(4-6-14)17-11-24-18(21-17)20-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSYKAYVGIFPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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